福斯米卡西他灵

描述

Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae. It is the prodrug of the active metabolite ceftaroline and has been approved by regulatory agencies such as the FDA and EMA for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI) . Despite its approved indications, ceftaroline fosamil is also used off-label for a variety of other infections due to its safety and tolerability profile .

Synthesis Analysis

The synthesis of ceftaroline fosamil is not explicitly detailed in the provided papers. However, as a cephalosporin, it is likely synthesized through a process that involves the creation of the beta-lactam ring structure, which is crucial for its antibacterial activity. The prodrug form, ceftaroline fosamil, is designed to improve the pharmacokinetic properties, allowing for effective conversion to the active drug, ceftaroline, in the body .

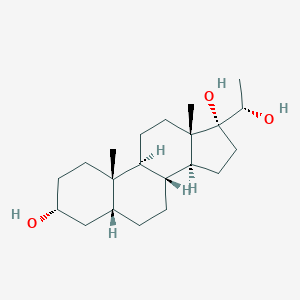

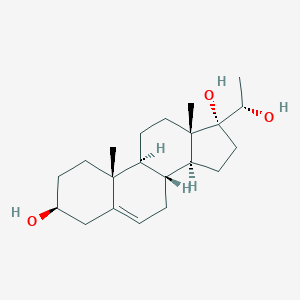

Molecular Structure Analysis

Ceftaroline's efficacy is attributed to its high affinity for penicillin-binding proteins (PBPs), particularly PBP2a found in MRSA. Its molecular structure allows it to bind to these PBPs with high affinity, inhibiting their biochemical activity and leading to the bactericidal effect against resistant pathogens . The molecular structure of ceftaroline fosamil has been optimized to enhance its activity against Gram-positive bacteria while retaining efficacy against common Gram-negative organisms .

Chemical Reactions Analysis

Ceftaroline fosamil undergoes a chemical reaction in the body where it is rapidly converted to its active form, ceftaroline, after intravenous administration. This transformation is crucial for the drug's antibacterial activity. The active form of ceftaroline then interacts with the PBPs of bacteria, leading to the inhibition of cell wall synthesis and ultimately bacterial cell death .

Physical and Chemical Properties Analysis

The pharmacokinetics of ceftaroline fosamil are dose-proportional and similar to other renally excreted cephalosporins. It has a terminal half-life of approximately 2.6 hours. The drug exhibits time-dependent killing, and its efficacy is related to the percentage of time the drug concentration remains above the minimum inhibitory concentration (MIC) for the target pathogen . Ceftaroline fosamil is compatible with many other commonly administered parenteral drugs, which is beneficial for patients requiring combination therapy .

Case Studies and Clinical Trials

Several clinical trials have demonstrated the efficacy and safety of ceftaroline fosamil. The FOCUS 1 and FOCUS 2 trials compared ceftaroline fosamil with ceftriaxone in patients with CAP and found that ceftaroline fosamil was noninferior, with some analyses showing higher clinical cure rates . In the treatment of ABSSSI, the CANVAS 1 and CANVAS 2 trials showed that ceftaroline fosamil was noninferior to the combination of vancomycin plus aztreonam . Adverse events reported in these studies were consistent with the cephalosporin class and included nausea, vomiting, diarrhea, rash, and neutropenia .

科学研究应用

-

Treatment of Methicillin-Resistant Staphylococcus Aureus (MRSA) Infections

- Summary of Application: Ceftaroline fosamil has been used to treat MRSA infections in both pediatric and adult populations . It is particularly useful in refractory cases where patients are resistant or require an alternative antibiotic to common treatments .

- Methods of Application: Ceftaroline fosamil is administered intravenously . The specific dosage and duration of treatment can vary depending on the patient’s condition and the nature of the infection.

- Results or Outcomes: In the case of MRSA bacteremia infections, studies have shown effectiveness of ceftaroline fosamil. For instance, a small trial of 16 adult patients showed a 50% clinical success rate . Another case series of six refractory case reports showed a 50% clinical success rate of ceftaroline fosamil in patients with MRSA .

-

Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)

- Summary of Application: Ceftaroline fosamil is used for the treatment of ABSSSIs, including those caused by MRSA .

- Results or Outcomes: Clinical trials have shown that ceftaroline fosamil is effective in treating ABSSSIs. In a large real-world study, patients with ABSSSIs receiving ceftaroline fosamil monotherapy more often had favorable clinical responses than those receiving vancomycin or daptomycin monotherapy .

-

Treatment of Community-Acquired Bacterial Pneumonia (CABP)

- Summary of Application: Ceftaroline fosamil is used for the treatment of CABP, including those caused by MRSA .

- Results or Outcomes: Clinical trials have shown that ceftaroline fosamil is effective in treating CABP. In a large real-world study, patients with CABP receiving ceftaroline fosamil more often had favorable clinical responses than those receiving vancomycin or daptomycin monotherapy .

-

Treatment of Osteomyelitis

- Summary of Application: Ceftaroline fosamil has been used off-label to treat osteomyelitis, a bone infection often caused by bacteria .

- Results or Outcomes: In a study involving 150 patients with gram-positive osteomyelitis, clinical success with ceftaroline fosamil therapy was observed in 92.7% of patients overall .

-

Treatment of Endocarditis

- Summary of Application: Ceftaroline fosamil has been used off-label to treat endocarditis, an inflammation of the inner layer of the heart, often caused by bacteria .

- Results or Outcomes: In a retrospective study, clinical success rates with ceftaroline fosamil were high in patients with Gram-positive infective endocarditis, including those with risk factors and infections caused by MRSA .

-

Treatment of Meningitis

- Summary of Application: Ceftaroline fosamil has been used off-label to treat meningitis, an inflammation of the membranes surrounding the brain and spinal cord, often caused by bacteria .

- Results or Outcomes: There have been successful case reports of using ceftaroline fosamil for the treatment of MRSA meningitis .

-

Treatment of Urinary Tract Infections (UTIs)

-

Treatment of Diabetic Foot Infections

安全和危害

Ceftaroline and ceftriaxone were well tolerated; rates of adverse events, serious adverse events, deaths, and premature discontinuations caused by an adverse event were similar in both treatment arms . While on ceftaroline, adverse events were experienced in 8% (41/527) of the patients and 9% (28/307) were readmitted within 30 days after discharge for the same infection .

未来方向

Ceftaroline is a novel cephalosporin with a favorable tolerability profile and broad in vitro activity against many resistant Gram-positive and common Gram-negative organisms . It is the first cephalosporin to be approved by the United States Food and Drug Administration (FDA) for the treatment of adults with acute bacterial skin and skin structure infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) . It is also approved by the FDA for the treatment of adults with community-acquired bacterial pneumonia, including cases caused by Streptococcus pneumoniae (with or without concurrent bacteremia), although there are no data at this time to support the use of ceftaroline fosamil for the treatment of pneumonia caused by MRSA . Future directions to be addressed are also highlighted .

属性

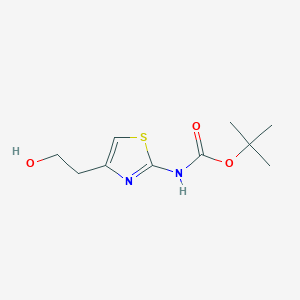

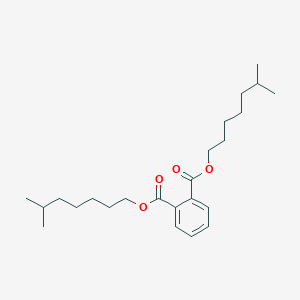

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/b26-13-/t14-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUWMICIWSJIX-NQJJCJBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N8O8PS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177444 | |

| Record name | Ceftaroline fosamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>100 mg/ml | |

| Record name | Ceftaroline fosamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Ceftaroline fosamil is an antibacterial drug. | |

| Record name | Ceftaroline fosamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Ceftaroline fosamil | |

CAS RN |

229016-73-3 | |

| Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229016-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftaroline fosamil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229016733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftaroline fosamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceftaroline fosamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)